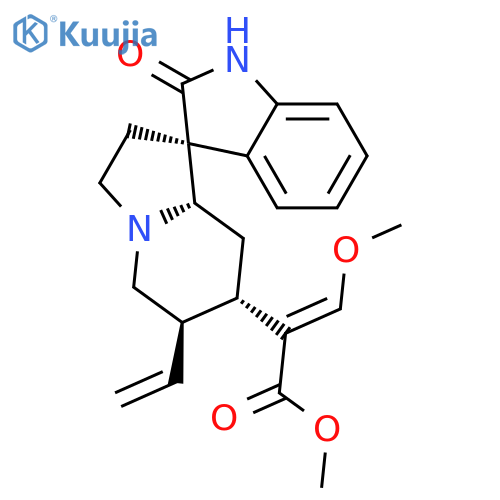Cas no 51014-29-0 (Isocorynoxeine)

Isocorynoxeine structure
商品名:Isocorynoxeine
Isocorynoxeine 化学的及び物理的性質
名前と識別子
-
- Isocorynoxeine
- 7-Isocorynoxeine
- 17-methoxy-2-oxo-corynoxa-16,18-diene-16-carboxylic acid methyl ester
- cisocorynoxeine
- Y0112
- (alphaE,1'S,6'R,7'S,8'aS)-6'-ethenyl-1,2,2',3',6',7',8',8'a-octahydro-alpha-(methoxymethylene)-2-oxospiro[3H-indole-3,1'(5'H)-indolizine]-7'-acetic acid methyl ester
- Methyl (E)-2-[(3S,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizin
- J18B596D11
- methyl (E)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
- BDBM50531269
- s9239
- N2468
- A14658
- Q27281021
- AC-34915
- HY-N0775
- CHEMBL481359
- CS-3806
- 51014-29-0
- MS-26272
- CCG-268432
- MFCD20527292
- SPIRO(3H-INDOLE-3,1'(5'H)-INDOLIZINE)-7'-ACETIC ACID, 6'-ETHENYL-1,2,2',3',6',7',8',8'A-OCTAHYDRO-.ALPHA.-(METHOXYMETHYLENE)-2-OXO-, METHYL ESTER, (.ALPHA.E,1'S,6'R,7'S,8'AS)-
- AKOS030526830
- SPIRO(3H-INDOLE-3,1'(5'H)-INDOLIZINE)-7'-ACETIC ACID, 6'-ETHENYL-1,2,2',3',6',7',8',8'A-OCTAHYDRO-alpha-(METHOXYMETHYLENE)-2-OXO-, METHYL ESTER, (alphaE,1'S,6'R,7'S,8'AS)-
- 1ST159055
- CORYNOXAN-16-CARBOXYLIC ACID, 16,17,18,19-TETRADEHYDRO-17-METHOXY-2-OXO-, METHYL ESTER, (16E,20alpha)-
- NCGC00482763-01
- Methyl (E)-3-methoxy-2-((3S,6'R,7'S,8a'S)-2-oxo-6'-vinyl-2',3',6',7',8',8a'-hexahydro-5'H-spiro[indoline-3,1'-indolizin]-7'-yl)acrylate
- DTXSID701317164
- CORYNOXAN-16-CARBOXYLIC ACID, 16,17,18,19-TETRADEHYDRO-17-METHOXY-2-OXO-, METHYL ESTER, (16E,20.ALPHA.)-
- UNII-J18B596D11
- DA-74548
-
- MDL: MFCD20527292
- インチ: 1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22-/m0/s1
- InChIKey: MUVGVMUWMAGNSY-VKCGGMIFSA-N
- ほほえんだ: O=C1[C@]2(C3=C([H])C([H])=C([H])C([H])=C3N1[H])C([H])([H])C([H])([H])N1C([H])([H])[C@]([H])(C([H])=C([H])[H])[C@@]([H])(/C(=C(/[H])\OC([H])([H])[H])/C(=O)OC([H])([H])[H])C([H])([H])[C@]12[H]
計算された属性
- せいみつぶんしりょう: 382.189257g/mol
- ひょうめんでんか: 0
- XLogP3: 2.1
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 回転可能化学結合数: 5
- どういたいしつりょう: 382.189257g/mol
- 単一同位体質量: 382.189257g/mol
- 水素結合トポロジー分子極性表面積: 67.9Ų
- 重原子数: 28
- 複雑さ: 690
- 同位体原子数: 0
- 原子立体中心数の決定: 4
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 382.5
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.25
- ゆうかいてん: No data available
- ふってん: 562.7±50.0 °C at 760 mmHg
- フラッシュポイント: 294.1±30.1 °C
- ようかいど: 生物体外In Vitro:DMSO溶解度50 mg/mL(130.74 mM;Need ultrasonic)
- PSA: 71.36000
- LogP: 2.49920
Isocorynoxeine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Isocorynoxeine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B21550-20mg |
Isocorynoxeine |
51014-29-0 | ,HPLC≥98% | 20mg |
¥1000.00 | 2021-09-02 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn4614-20mg |
Isocorynoxeine |
51014-29-0 | 98% | 20mg |
¥4299.00 | 2023-09-07 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0703-20mg |
Isocorynoxeine |
51014-29-0 | HPLC≥98% | 20mg |
¥1600元 | 2023-09-15 | |
| TRC | I797200-1mg |
7-Isocorynoxeine |
51014-29-0 | 1mg |
$150.00 | 2023-05-18 | ||
| Ambeed | A607889-250mg |
Methyl (E)-3-methoxy-2-((3S,6'R,7'S,8a'S)-2-oxo-6'-vinyl-2',3',6',7',8',8a'-hexahydro-5'H-spiro[indoline-3,1'-indolizin]-7'-yl)acrylate |
51014-29-0 | 98% | 250mg |
$472.0 | 2023-05-20 | |
| TargetMol Chemicals | T6S0654-20 mg |
Isocorynoxeine |
51014-29-0 | 99.66% | 20mg |
¥ 860 | 2023-07-11 | |
| TargetMol Chemicals | T6S0654-1 mL * 10 mM (in DMSO) |
Isocorynoxeine |
51014-29-0 | 99.66% | 1 mL * 10 mM (in DMSO) |
¥ 480 | 2023-09-15 | |
| MedChemExpress | HY-N0775-10mM*1 mL in DMSO |
Isocorynoxeine |
51014-29-0 | 99.81% | 10mM*1 mL in DMSO |
¥1595 | 2024-04-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I303839-10mg |
Isocorynoxeine |
51014-29-0 | 98% | 10mg |
¥2059.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I303839-25mg |
Isocorynoxeine |
51014-29-0 | 98% | 25mg |
¥3604.90 | 2023-09-02 |
Isocorynoxeine 関連文献
-
P. Matthew Joyner,Robert H. Cichewicz Nat. Prod. Rep. 2011 28 26
-
J. E. Saxton Nat. Prod. Rep. 1993 10 349
-
3. Kinetics of isomerization of tetracyclic spiro oxindole alkaloidsGerhard Laus J. Chem. Soc. Perkin Trans. 2 1998 315
-
Yanjuan Liu,Pengqun Kuang,Shaofen Guo,Qing Sun,Tao Xue,Haigang Li New J. Chem. 2018 42 6584
-
J. E. Saxton Nat. Prod. Rep. 1987 4 591
51014-29-0 (Isocorynoxeine) 関連製品
- 630-94-4(Corynoxeine)
- 5629-60-7(Uncarine c)
- 76-66-4(Rhynchophylline)
- 4697-68-1(Spiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylicacid, 1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2-oxo-, methyl ester,(1'S,3S,4'aS,5'aR,10'aS)-)
- 6877-32-3(Corynoxine)
- 6899-73-6(Spiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylicacid, 1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2-oxo-, methyl ester,(1'R,3S,4'aS,5'aS,10'aR)-)
- 509-80-8(Mitraphylline)
- 144525-05-3(Spiro[3H-indole-3,1'(5'H)-indolizine]-7'-aceticacid, 6'-ethyl-1,2,2',3',6',7',8',8'a-octahydro-a-(methoxymethylene)-2-oxo-, (aE,1'S,6'R,7'S,8'aS)-)
- 5171-37-9(Isopteropodine)
- 6859-01-4(Isorhynchophylline)
推奨される供給者
Amadis Chemical Company Limited
(CAS:51014-29-0)Isocorynoxeine

清らかである:99%/99%
はかる:25mg/50mg
価格 ($):182.0/309.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:51014-29-0)Isocorynoxeine

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ